4-Cyanophenyl 4-(hexyloxy)benzoate
Description
4-Cyanophenyl 4-(hexyloxy)benzoate is a liquid crystalline compound characterized by a rigid benzoate core substituted with a polar cyano (-CN) group at the 4-position of the phenyl ring and a hexyloxy (-O-C₆H₁₃) chain at the 4′-position. The cyano group enhances molecular polarity, influencing mesomorphic behavior, while the hexyloxy chain contributes to alkyl flexibility, aiding in liquid crystal phase formation .
Properties
CAS No. |
50793-87-8 |
|---|---|
Molecular Formula |
C20H21NO3 |
Molecular Weight |
323.4 g/mol |
IUPAC Name |
(4-cyanophenyl) 4-hexoxybenzoate |
InChI |
InChI=1S/C20H21NO3/c1-2-3-4-5-14-23-18-12-8-17(9-13-18)20(22)24-19-10-6-16(15-21)7-11-19/h6-13H,2-5,14H2,1H3 |
InChI Key |
JSPWLPBBQHWZNH-UHFFFAOYSA-N |
SMILES |
CCCCCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C#N |
Canonical SMILES |
CCCCCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural features and functional groups of 4-cyanophenyl 4-(hexyloxy)benzoate with related compounds:
Key Observations :
- The cyano group in this compound increases dipole-dipole interactions, favoring smectic phase induction in binary mixtures (e.g., with ME6O.5) .
- Schiff base derivatives (e.g., compound B in ) exhibit higher thermal stability (melting points >190°C) due to conjugated imine linkages, whereas the target compound relies on ester and cyano groups for stability .
- Compounds with azo groups () show photoisomerization, a property absent in this compound .
Phase Behavior and Thermal Properties
Comparative phase transition data for select compounds:
Insights :
- Binary mixtures of 4-cyanophenyl derivatives (e.g., CPHB in ) exhibit induced smectic phases at near-equimolar ratios, attributed to complementary molecular shapes and polar interactions .
- Schiff base esters () display broader mesomorphic ranges (ΔT >50°C) compared to simple benzoates, highlighting the role of molecular rigidity .
Impact of Substituents on Mesomorphism
- Cyano vs. Alkoxy Groups: The -CN group in this compound enhances polarity, stabilizing layered smectic phases, whereas longer alkoxy chains (e.g., hexyloxy) improve solubility and reduce melting points .
- Schiff Base vs. Ester Linkages: Schiff base compounds () exhibit higher thermal stability due to extended conjugation, whereas ester-linked compounds (e.g., 4-cyanophenyl benzoate) prioritize flexibility .
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